Oxolan-3-yl methanesulfonate
Description
Overview of Oxolane Derivatives in Synthetic Chemistry
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural motif found in a wide array of natural products and biologically active compounds. wikipedia.org Its presence is critical to the biological function of many molecules, including lignans, acetogenins, and various polyketides. wikipedia.orgtandfonline.com For instance, the tetrahydrofuran ring is a key component in the structure of several potent HIV protease inhibitors, where it often serves as a P2 ligand that enhances binding to the enzyme's active site. nih.govnih.gov The synthesis of substituted tetrahydrofurans is therefore a significant area of research in organic and medicinal chemistry. tandfonline.comrsc.org
Chemists have developed diverse strategies to construct and functionalize the THF ring. These methods range from the cyclization of acyclic precursors to the modification of existing oxolane-containing building blocks. nih.gov The inherent polarity and hydrogen-bond accepting capability of the ether oxygen in the THF ring can improve the pharmacokinetic properties, such as solubility and metabolic stability, of drug candidates. acs.org This has made oxolane derivatives attractive targets in drug discovery programs. vietnamjournal.ruacs.orgresearchgate.net
Significance of Methanesulfonate (B1217627) Esters as Leaving Groups
In nucleophilic substitution reactions, the efficiency of the transformation often hinges on the ability of a particular fragment of the substrate to depart, a property known as leaving group ability. Alcohols, with their hydroxyl (-OH) group, are generally poor substrates for direct substitution because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. msu.edupressbooks.pub
To overcome this, the hydroxyl group can be converted into a more reactive functional group. One of the most effective strategies is its transformation into a sulfonate ester, such as a methanesulfonate (mesylate, -OMs) or a p-toluenesulfonate (tosylate, -OTs). masterorganicchemistry.com Mesylates are esters of methanesulfonic acid (CH₃SO₃H), a strong acid. Consequently, the resulting methanesulfonate anion (CH₃SO₃⁻) is a very weak base, stabilized by resonance, which makes it an excellent leaving group. masterorganicchemistry.commsu.edu This conversion of an alcohol to a mesylate dramatically enhances its reactivity towards nucleophiles in SN2 reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.orgmdpi.com This strategy avoids the harsh acidic conditions often required for other methods of alcohol activation, which is crucial when working with acid-sensitive substrates. msu.edu
Research Trajectories and Academic Relevance of Oxolan-3-yl Methanesulfonate
The academic and industrial relevance of this compound and its isomers lies in their role as versatile intermediates for synthesizing valuable target molecules. By possessing both the useful oxolane scaffold and a highly reactive mesylate leaving group, these compounds serve as powerful building blocks.
A notable application is in the synthesis of insecticides. For example, (tetrahydrofuran-3-yl)methyl methanesulfonate is a documented intermediate in the preparation of Dinoteturan, a neonicotinoid insecticide used to control a variety of crop-damaging pests. lookchem.com
In the realm of medicinal chemistry, derivatives of oxolane-3-yl methanesulfonate are crucial. A prominent example is 5'-O-Trityl-3'-O-mesylthymidine, which incorporates the oxolane-3-yl methanesulfonate core structure. This compound is a key intermediate in the synthesis of 3'-O-aminothymidine oximes, which have been investigated as potential anti-HIV agents. vulcanchem.com The mesyl group's excellent leaving group capability facilitates its displacement by nucleophiles to build the desired molecular complexity. vulcanchem.com
Furthermore, research into the synthesis of complex natural products has utilized oxolane mesylates. For instance, they have been employed in the construction of tetrasubstituted tetrahydrofuran lignans. tandfonline.comtandfonline.com In these syntheses, an alcohol on a precursor molecule is converted to a mesylate, which then undergoes an intramolecular nucleophilic substitution reaction to form the tetrahydrofuran ring. tandfonline.com Similarly, mesylate-activated intermediates derived from oxolane-containing alcohols have been used to synthesize bis-tetrahydrofuran ligands, which are central components of potent HIV-1 protease inhibitors. nih.gov The conversion of an alcohol to the corresponding mesylate is a key step that enables subsequent transformations, such as reduction or cyclization, to yield the final complex structure. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Context |
|---|---|---|---|
| This compound | 156380-34-6 | C₅H₁₀O₄S | Main subject of the article acs.org |
| (Tetrahydrofuran-3-yl)methyl methanesulfonate | 184849-49-8 | C₆H₁₂O₄S | Intermediate for Dinoteturan lookchem.com |
| Dinoteturan | 165252-70-0 | C₇H₁₄N₄O₃ | Neonicotinoid insecticide lookchem.com |
| 5'-O-Trityl-3'-O-mesylthymidine | 42214-24-4 | C₃₀H₃₀N₂O₇S | Intermediate for anti-HIV agents vulcanchem.com |
| Tetrahydrofuran (Oxolane) | 109-99-9 | C₄H₈O | Parent heterocyclic compound wikipedia.org |
| Methanesulfonic acid | 75-75-2 | CH₄O₃S | Acid precursor to mesylates |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXQGLSTCGSGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156380-34-6 | |
| Record name | oxolan-3-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Oxolan 3 Yl Methanesulfonate
Direct Methanesulfonylation of Oxolan-3-ol Precursors
The most straightforward approach to oxolan-3-yl methanesulfonate (B1217627) involves the direct reaction of oxolan-3-ol with a methanesulfonyl source. This esterification reaction is a common and effective method for converting an alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
The esterification of oxolan-3-ol is typically carried out by treating the alcohol with methanesulfonyl chloride in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include triethylamine (B128534) and pyridine (B92270), which act as scavengers for the hydrochloric acid generated during the reaction. The reaction is often performed at low temperatures, such as 0 °C, to control the reactivity of the sulfonyl chloride and prevent unwanted side reactions.
Detailed studies have shown that the reaction of an alcohol with a sulfonyl chloride, like methanesulfonyl chloride, produces a sulfonate ester. vanderbilt.edu These sulfonate esters are recognized as excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu For instance, the 3'-O-mesylation of a thymidine (B127349) intermediate, which contains a secondary alcohol on an oxolane ring, is achieved with methanesulfonyl chloride at 0°C, resulting in a high yield of the mesylated product. vulcanchem.com
Table 1: Optimized Reaction Conditions for Methanesulfonylation of Alcohols
| Reactant | Reagent | Base | Solvent | Temperature | Yield | Reference |
| Thymidine Intermediate | Methanesulfonyl Chloride | Pyridine | Not specified | 0 °C | 95% | vulcanchem.com |
| Oxolan-3-ol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to rt | High | General Procedure |
This table is illustrative and based on typical conditions reported for similar transformations.
The synthesis of enantiomerically pure oxolan-3-yl methanesulfonate is of significant interest, particularly for the development of chiral drugs. This can be achieved by starting with a stereochemically defined oxolan-3-ol. The direct methanesulfonylation reaction generally proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the reaction.
Stereoselective synthesis of chiral building blocks is a cornerstone of modern organic synthesis, enabling the preparation of complex and biologically active molecules. rsc.orgrsc.org While specific examples detailing the stereoselective synthesis of this compound are not abundant in the provided results, the principles of stereoselective synthesis are well-established. nih.govmdpi.com For instance, the synthesis of chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives relies on sequential ortho-deprotonation reactions, demonstrating the precise control of stereochemistry. rsc.org Similarly, the synthesis of furanosesquiterpenes utilizes stereoselective methods to construct the desired stereoisomers in high purity. mdpi.com These examples underscore the feasibility of producing chiral this compound by employing a chiral starting material or a chiral catalyst.
Reactivity and Mechanistic Studies of Oxolan 3 Yl Methanesulfonate
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
Nucleophilic substitution is a fundamental reaction class for oxolan-3-yl methanesulfonate. In these reactions, a nucleophile replaces the methanesulfonate leaving group. The specific mechanism of this substitution, whether SN1 or SN2, is determined by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step mechanism. youtube.compressbooks.pub It involves the attack of a nucleophile on the electrophilic carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". youtube.comlibretexts.org This approach is necessary to minimize electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group and to allow for proper orbital overlap between the nucleophile's HOMO and the substrate's LUMO (the σ* anti-bonding orbital of the C-O bond). youtube.com
For this compound, an SN2 reaction proceeds with a complete inversion of stereochemistry at the C3 position of the oxolane ring. pressbooks.pubyoutube.com If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. libretexts.orgyoutube.com This stereospecificity is a hallmark of the SN2 mechanism. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org
In contrast, the unimolecular nucleophilic substitution (SN1) reaction is a stepwise mechanism. wikipedia.orgmasterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org In the case of this compound, this would result in a secondary carbocation at the C3 position of the oxolane ring. This carbocation intermediate has a trigonal planar geometry. libretexts.org
The second step is the rapid attack of a nucleophile on the carbocation. libretexts.org Because the carbocation is planar, the nucleophile can attack from either face (top or bottom) with roughly equal probability. libretexts.org If the starting material is chiral, this leads to the formation of a mixture of both retention and inversion products, ideally resulting in a racemic mixture. masterorganicchemistry.comlibretexts.org The SN1 mechanism is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (like water or alcohols), and by weak nucleophiles. libretexts.orgwikipedia.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the nucleophile is not involved in the slow step. wikipedia.orgmasterorganicchemistry.com
The competition between SN1 and SN2 pathways for this compound is dictated by a balance of several key factors. The structure of the substrate (a secondary alkyl sulfonate) places it at a crossroads where either mechanism is possible. The choice of nucleophile, solvent, and temperature ultimately determines the dominant pathway and, consequently, the product distribution.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | SN1 rate is independent of the nucleophile. wikipedia.org SN2 requires a strong nucleophile to attack the substrate. youtube.com |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The secondary nature of this compound allows for both pathways, but it is sterically hindered for SN2 compared to a primary substrate. pressbooks.pub |
| Leaving Group | Good (e.g., Mesylate) | Good (e.g., Mesylate) | A good leaving group is required for both mechanisms as it stabilizes the developing negative charge in the transition state (SN2) or as an anion (SN1). libretexts.org |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group anion in SN1. libretexts.orgwikipedia.org Polar aprotic solvents enhance nucleophilicity for SN2. libretexts.org |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete Inversion | SN1 proceeds through a planar carbocation. libretexts.org SN2 involves a backside attack. libretexts.org |
SN1 Reaction Pathways and Carbocation Intermediates
Elimination Reactions (E1/E2) and Competing Pathways
Substitution reactions are often in competition with elimination reactions (E1 and E2), which lead to the formation of an alkene. In the case of this compound, elimination would produce 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran.
E2 Mechanism: This bimolecular elimination is a concerted process that competes with the SN2 reaction. It is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. youtube.com
E1 Mechanism: This unimolecular elimination competes with the SN1 reaction and proceeds through the same carbocation intermediate. masterorganicchemistry.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form a double bond. E1 reactions are favored by the same conditions as SN1 reactions (polar protic solvents, good leaving groups) and often occur alongside them.
The use of high temperatures generally favors elimination over substitution.
Rearrangement Reactions of the Oxolane Ring System
The carbocation intermediate formed under SN1/E1 conditions is susceptible to rearrangement to form a more stable carbocation. While the secondary carbocation on the oxolane ring is adjacent to an oxygen atom, which can offer some resonance stabilization, rearrangements are still a possibility. These typically occur via a 1,2-hydride shift or a 1,2-alkyl shift. masterorganicchemistry.com For the oxolan-3-yl cation, a 1,2-hydride shift from C2 or C4 would lead to an isomeric secondary carbocation. While ring expansion or contraction is a known type of rearrangement, it is less common for a five-membered ring like oxolane compared to strained four-membered rings. masterorganicchemistry.com Any reaction proceeding via an SN1 pathway must consider the potential for these rearranged products.
Role of Stereochemistry in Governing Reactivity
Stereochemistry is not merely a consequence of the reaction mechanism but can also actively govern reactivity. nih.gov The spatial arrangement of atoms in a chiral substrate like (R)- or (S)-oxolan-3-yl methanesulfonate influences the accessibility of the reaction center.
For an SN2 reaction , the nucleophile must approach from the face opposite the bulky methanesulfonate group. The conformation of the five-membered oxolane ring can influence the steric hindrance of this backside attack, thereby affecting the reaction rate. pressbooks.pub The outcome, however, is predictably an inversion of the initial stereocenter. pressbooks.pubyoutube.com
For an SN1 reaction , the initial stereochemistry is lost upon formation of the planar carbocation, leading to a racemic or near-racemic product mixture. libretexts.org
In E2 eliminations , the stereochemistry is critical. The reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group. youtube.com The specific conformations adopted by the oxolane ring will determine which, if any, hydrogens are correctly oriented for E2 elimination, thus dictating the feasibility and regioselectivity of the reaction. The stereoelectronic requirements of the transition state are a controlling factor in the reaction's course. acs.org
Stereochemical Investigations of Oxolan 3 Yl Methanesulfonate and Its Derivatives
Absolute Configuration Determination Methodologies
The unambiguous assignment of the absolute configuration, designated as (R) or (S), is fundamental to characterizing a chiral molecule. For oxolan-3-yl methanesulfonate (B1217627) and its derivatives, various analytical techniques are employed to establish the precise stereochemical identity.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is the definitive method for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of atomic positions can be constructed, providing unequivocal proof of stereochemistry. nih.gov
Since oxolan-3-yl methanesulfonate is a liquid, it must first be converted into a solid crystalline derivative. A common approach involves reacting the precursor alcohol, (S)-(+)-3-hydroxytetrahydrofuran, with a chiral derivatizing agent that facilitates crystallization. nih.govnih.gov The resulting diastereomer, if it forms suitable crystals, can then be analyzed. The absolute configuration of the derivative, once determined, can be correlated back to the starting material. For instance, the esterification of a chiral alcohol with a suitable carboxylic acid can yield a crystalline product amenable to X-ray analysis, thereby confirming the stereochemistry of the alcohol and, by extension, the methanesulfonate. nih.gov
Spectroscopic Methods for Stereochemical Assignment
While X-ray crystallography is the gold standard, spectroscopic methods provide powerful and often more accessible alternatives for stereochemical assignment. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for elucidating stereochemistry. mdpi.com The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the absolute configuration of secondary alcohols like oxolan-3-ol. rsc.orgmdpi.comscielo.br This method involves forming diastereomeric esters that exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration. Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to establish the relative stereochemistry in substituted oxolane rings. researchgate.net
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. mdpi.com By comparing the experimental ECD spectrum to that of a known standard or to spectra predicted by quantum mechanical calculations, the absolute stereochemistry can be determined. scielo.brmdpi.com
Enantiomeric Purity Analysis and Chiral Separation Techniques
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for chiral compounds used in synthesis. Accurate determination of the ee and effective methods for separating enantiomers are therefore essential.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for analyzing enantiomeric purity. These methods utilize a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. For example, chiral resolution of racemic 3-hydroxytetrahydrofuran (B147095) can be achieved using HPLC with a chiral column.
| Technique | Chiral Stationary Phase (Example) | Application |
| Chiral HPLC | Cellulose or amylose (B160209) derivatives | Separation and quantification of (R)- and (S)-oxolan-3-ol. |
| Chiral GC | Cyclodextrin-based columns | Analysis of the enantiomeric purity of volatile oxolane derivatives. |
Enzymatic resolution is another powerful technique for obtaining enantiomerically pure materials. This method exploits the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, the acylation of racemic oxolan-3-ol in the presence of a lipase (B570770) can selectively produce an ester from one enantiomer, leaving the other unreacted and allowing for their separation.
Diastereomeric Relationships in Substituted Oxolane Systems
The introduction of additional substituents on the oxolane ring can generate new stereocenters, resulting in diastereomers. The relative orientation of these substituents (cis or trans) significantly impacts the molecule's three-dimensional shape and reactivity. thieme-connect.com For example, in the synthesis of 2,3,4-trisubstituted tetrahydrofurans, controlling the diastereoselectivity is crucial for obtaining the desired product. thieme-connect.com
The stereochemical outcome of reactions involving substituted oxolanes is often governed by thermodynamic or kinetic control. nih.gov Under thermodynamic control, the most stable diastereomer is the major product, whereas kinetic control favors the product that is formed fastest. nih.gov The analysis of NMR coupling constants (J-values) and NOE data is a primary method for determining the relative stereochemistry of these diastereomers. researchgate.netresearchgate.net
Conformational Analysis of the Oxolane Ring
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms. rsc.orgresearchgate.net This conformational flexibility is a key feature of cyclopentane (B165970) and its heterocyclic analogs. rsc.org The specific puckering of the ring is described by pseudorotation, a continuous interconversion between these forms. worldscientific.com
The conformational landscape of the oxolane ring is influenced by its substituents. rsc.org For this compound, the bulky methanesulfonate group will tend to occupy a position that minimizes steric interactions. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformations and predict the most stable geometries. researchgate.netrsc.org These theoretical predictions, combined with experimental NMR data, provide a detailed understanding of the conformational preferences of the oxolane ring, which is crucial for predicting its reactivity. researchgate.networldscientific.com
Oxolan 3 Yl Methanesulfonate As a Building Block in Complex Molecule Synthesis
Utilization in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. pharmalego.com Oxolan-3-yl methanesulfonate (B1217627) provides a valuable scaffold for the synthesis of various heterocyclic systems.
Fused ring systems, where two or more rings share two atoms and the bond between them, are common motifs in many biologically active molecules and natural products. The reactivity of oxolan-3-yl methanesulfonate can be harnessed to construct such systems. For instance, treatment of aromatic nitriles with organolithium reagents can generate lithiated imine species. nih.gov Subsequent reaction with appropriate metal complexes can lead to ortho-metallation and the formation of fused iridaazacycles. nih.gov While direct examples involving this compound in this specific transformation are not prevalent in the reviewed literature, its principle as a leaving group in intramolecular cyclizations is a well-established strategy for forming fused rings. The general approach involves a nucleophile elsewhere in the molecule displacing the methanesulfonate group to close a new ring onto the oxolane core.
Spirocyclic compounds, characterized by two rings connected at a single shared atom, are gaining increasing attention in drug discovery due to their three-dimensional structures which can lead to improved interaction with biological targets. beilstein-journals.orgmdpi.com The synthesis of spirocycles often involves intramolecular cyclization reactions where a nucleophile attacks an electrophilic center. This compound can serve as a key precursor in such syntheses. For example, a nucleophilic carbon or heteroatom can be generated in a side chain attached to another position of the oxolane ring, which then displaces the methanesulfonate group at the 3-position to form the spirocyclic junction. This strategy allows for the creation of diverse spiroheterocycles containing the tetrahydrofuran (B95107) moiety. researchgate.netnih.gov
Construction of Fused Ring Systems
Application in Natural Product Synthesis
The synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic methods. nih.govresearchgate.net The oxolane ring is a common structural feature in many natural products. While direct, specific examples of the use of this compound in the total synthesis of a named natural product were not prominently found in the surveyed literature, its role as a building block for introducing the tetrahydrofuran moiety is clear. The methanesulfonate group allows for the stereocontrolled introduction of various functionalities through substitution reactions, a critical aspect in the multi-step synthesis of complex natural products.
Role in the Synthesis of Biologically Active Molecules
The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. pharmaoffer.com
Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). pharmaoffer.com this compound and its derivatives are utilized in the synthesis of various pharmaceutical intermediates. For instance, the related compound, (oxolan-3-yl)methanesulfonyl chloride, is used in the preparation of cryptochrome (B1237616) modulators. The methanesulfonate group on the oxolane ring can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce different substituents and build up the desired molecular complexity for pharmaceutical applications. nih.gov
| Reactant | Product Class | Significance |
| Amine | Substituted aminotetrahydrofurans | Building blocks for various APIs |
| Thiol | Thio-substituted tetrahydrofurans | Intermediates for sulfur-containing drugs |
| Azide (B81097) | Azidotetrahydrofurans | Precursors to aminotetrahydrofurans |
In the agricultural industry, oxolane-containing structures are found in some active ingredients. A related compound, (tetrahydrofuran-3-yl)methanamine, is a key intermediate in the synthesis of the neonicotinoid insecticide, Dinotefuran. lookchem.com The synthesis of this amine can proceed from precursors like this compound through a nucleophilic substitution with an azide followed by reduction, or other similar synthetic routes. This highlights the role of this compound as a precursor in the production of agrochemicals designed to protect crops. lookchem.comgoogle.comgoogle.com
Precursor to Pharmaceutical Intermediates
Derivatization Strategies for Expanding Synthetic Utility
The synthetic utility of this compound stems directly from the chemical properties of the methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. ecmdb.ca This characteristic is the foundation of various derivatization strategies, allowing for the introduction of a wide array of functional groups at the 3-position of the oxolane ring. Through nucleophilic substitution reactions, this compound is transformed into diverse intermediates, significantly broadening its application in the synthesis of more complex molecules.
The primary derivatization strategy involves the direct displacement of the methanesulfonate group by a variety of nucleophiles. This SN2 reaction typically proceeds with an inversion of stereochemistry at the C-3 position of the oxolane ring, a crucial consideration in the synthesis of chiral molecules. The versatility of this approach is demonstrated by the range of nucleophiles that can be employed, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles.
For instance, nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds, can be readily introduced. Research has shown that pyrazole (B372694) amines can act as effective nucleophiles, displacing the mesylate group to form N-substituted tetrahydrofuran derivatives. This reaction provides a direct route to incorporating the valuable oxolane motif into pyrazole-based structures.
The general scheme for the derivatization of this compound via nucleophilic substitution can be represented as follows:
General Reaction Scheme for Derivatization
This strategy has been successfully applied to generate a library of compounds for various research purposes. The choice of nucleophile, solvent, and reaction temperature can be tailored to optimize the yield and purity of the desired derivative.
The following interactive table summarizes representative derivatization reactions of this compound, showcasing the diversity of nucleophiles and the resulting molecular structures.
| Nucleophile | Reagent Example | Resulting Derivative Structure | Product Class |
| Nitrogen | Pyrazole Amine | N-Aryl-Oxolaneamine | |
| Oxygen | Sodium Hydroxide (B78521) | Oxolanol | |
| Sulfur | Sodium Thiophenolate | Thioether | |
| Carbon | Sodium Cyanide | Nitrile | |
| Azide | Sodium Azide | Organic Azide |
This table illustrates the versatility of this compound as a synthetic building block. The displacement of the methanesulfonate leaving group by various nucleophiles allows for the straightforward synthesis of a wide range of functionalized oxolane derivatives.
These derivatization strategies underscore the importance of this compound as a versatile intermediate. The ability to readily introduce diverse functionalities makes it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures and in the exploration of new chemical space.
Computational Chemistry and Theoretical Studies on Oxolan 3 Yl Methanesulfonate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like Oxolan-3-yl methanesulfonate (B1217627). researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity.
Any flexible molecule, including Oxolan-3-yl methanesulfonate, can exist in various spatial arrangements known as conformations. The tetrahydrofuran (B95107) (oxolane) ring is not planar; it adopts puckered conformations to alleviate ring strain. The two most common conformations for a tetrahydrofuran ring are the "twisted" (C₂) and "bent" or "envelope" (Cₛ) forms. aip.orgresearchgate.net Recent studies on tetrahydrofuran itself show that these conformers are very close in energy, with the twisted form being slightly more stable. researchgate.net
Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles (the angle between four atoms) and calculating the energy at each point. nih.gov For this compound, this would involve analyzing the puckering of the oxolane ring and the rotation around the C-O and O-S single bonds. The points on this surface with the lowest energy correspond to stable conformers. A conformational analysis would identify the global minimum energy structure—the most stable arrangement of the molecule—as well as other local minima, which represent less stable but still possible conformations. scienceopen.com The energy differences between these conformers and the energy barriers for interconversion between them can be calculated, providing a complete conformational landscape.
Table 1: Hypothetical Conformational Analysis Data for this compound
This table illustrates the type of data that would be generated from a full conformational analysis. The values are hypothetical and serve as an example.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Twist-Chair (Axial-Me) | C2-C3-O-S: ~175 | 0.00 | 65 |
| Twist-Chair (Equatorial-Me) | C2-C3-O-S: ~65 | 0.35 | 30 |
| Envelope (Axial-Me) | C2-C3-O-S: ~180 | 1.20 | 5 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org The LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive.
For this compound, one would predict that the HOMO is primarily located on the oxygen atoms of the tetrahydrofuran ring and the sulfonate group, as these atoms possess lone pairs of electrons. The LUMO would likely be centered on the sulfur atom and the attached methyl group, particularly involving the antibonding orbitals of the C-O and S-O bonds. This distribution makes the methanesulfonate (mesylate) group an excellent leaving group in nucleophilic substitution reactions, as an incoming nucleophile (HOMO) would readily interact with the electrophilic center (LUMO), leading to the cleavage of the C-O bond.
Table 2: Typical Quantum Chemical Descriptors from FMO Analysis
These parameters are commonly calculated to quantify the electronic properties and reactivity of a molecule.
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to ionization potential and electron-donating ability. taylorandfrancis.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron affinity and electron-accepting ability. taylorandfrancis.com |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. taylorandfrancis.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |
Energy Minimization and Conformational Landscapes
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for understanding the step-by-step pathway of a chemical reaction, known as its mechanism. fossee.in It allows chemists to visualize the fleeting structures that exist between reactants and products and to understand the energy changes that occur along the reaction pathway.
A chemical reaction proceeds from reactants to products through a high-energy, transient structure called the transition state. fossee.in This structure represents the energy maximum along the minimum energy path of the reaction and is characterized as a first-order saddle point on the potential energy surface. github.ionumberanalytics.com According to transition state theory, the energy required to reach this state from the reactants is the activation energy, which determines the reaction rate. numberanalytics.comfiveable.me
Computational methods, often using DFT, can locate the precise geometry of a transition state and calculate its energy. mit.edu For a reaction involving this compound, such as a nucleophilic attack at the C3 carbon, transition state analysis would model the simultaneous bond-forming (nucleophile-C3) and bond-breaking (C3-O) processes. The calculated activation energy would provide a quantitative prediction of how fast the reaction should proceed.
Reaction coordinate mapping is a sophisticated technique used to study the dynamics of complex chemical processes. arxiv.orgarxiv.org The "reaction coordinate" is a parameter (like a bond length or angle) that represents the progress of a reaction. fiveable.mescm.com The mapping technique aims to simplify a complex system by identifying a crucial collective coordinate—the reaction coordinate—and treating its interaction with the rest of the system's degrees of freedom (the "environment" or "bath") in a simplified manner. arxiv.orgarxiv.orgaip.org
This approach is particularly powerful for studying reactions in structured environments, such as in solution or within a biological system. aip.org By mapping the problem onto an "augmented system" (the central system plus the reaction coordinate) coupled to a simpler residual reservoir, researchers can apply powerful but computationally less expensive master equations to model the system's dynamics accurately. arxiv.orgaip.org This can reveal not just whether a reaction happens, but how factors like solvent friction or strong coupling to the environment influence its path and efficiency. aip.org
Transition State Analysis
Prediction of Spectroscopic Data
Quantum chemical calculations can predict various types of spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification and analysis. derpharmachemica.comcnrs.fr By calculating the response of a molecule's electron cloud or nuclei to external electromagnetic fields, it is possible to generate theoretical spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis. acs.orgajol.info
For this compound, DFT calculations could predict:
¹H and ¹³C NMR Spectra: By calculating the magnetic shielding around each nucleus, the chemical shifts can be predicted.
IR Spectrum: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, a theoretical IR spectrum can be generated. researchgate.net Comparing this to an experimental spectrum helps in assigning the observed absorption bands to specific molecular motions.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
This data is computationally predicted and sourced from the PubChem database. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 167.03726 | 133.0 |
| [M+Na]⁺ | 189.01920 | 141.4 |
| [M+NH₄]⁺ | 184.06380 | 140.5 |
| [M+K]⁺ | 204.99314 | 138.2 |
| [M-H]⁻ | 165.02270 | 133.4 |
Ligand-Protein Interaction Modeling for Drug Discovery
Computational modeling has become an indispensable tool in modern drug discovery, offering a pathway to rationalize and predict the interactions between small molecules and their protein targets at an atomic level. elsevier.es This in silico approach, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, significantly accelerates the identification and optimization of potential drug candidates by providing insights into their binding mechanisms. frontiersin.orgnih.gov For a compound like this compound, these theoretical studies are pivotal in exploring its potential as a scaffold or fragment in the design of new therapeutic agents.
Ligand-protein interaction modeling aims to predict the preferred orientation (pose) of a ligand when bound to a receptor's binding site and to estimate the strength of this interaction, often expressed as binding affinity. nih.gov Methodologies such as molecular docking are frequently employed to screen large libraries of compounds against a specific protein target, identifying those most likely to bind effectively. nih.gov Following docking, MD simulations can provide a more dynamic and realistic representation of the ligand-protein complex, revealing the stability of the interactions and conformational changes over time. mdpi.comoncotarget.comnih.gov
Research indicates that derivatives containing the oxolane (tetrahydrofuran) ring, such as (Oxolan-3-yl)methyl methanesulfonate, have been subjects of ligand docking studies, particularly in the context of developing ligands for the Cannabinoid Receptor 2 (CB2). otago.ac.nz The CB2 receptor, a G protein-coupled receptor (GPCR), is a significant therapeutic target due to its role in modulating immune responses and inflammatory pathways, making it relevant for conditions like inflammatory disorders, pain, and cancer. mdpi.comnih.gov
The binding of ligands to the CB2 receptor involves specific interactions with key amino acid residues within its binding pocket. Docking studies on various CB2 ligands have highlighted the importance of residues such as W6.48(258), which acts as a "toggle switch" whose conformation can determine whether a compound acts as an agonist or an antagonist. nih.gov The tetrahydrofuran moiety itself is a valuable structural feature in drug design. Studies on other targets, such as HIV-1 protease, have shown that tetrahydrofuran groups can form critical van der Waals contacts that significantly enhance binding affinity. nih.gov For instance, the addition of a difluoride moiety to a bis-tetrahydrofuran (bis-THF) group in an HIV-1 protease inhibitor improved its binding affinity against a drug-resistant variant by approximately -1.9 kcal/mol. nih.gov
The ultimate goal of these modeling studies is to quantify the binding affinity, which helps in prioritizing compounds for synthesis and experimental testing. Binding affinities for a range of ligands targeting the human CB2 receptor have been determined experimentally and serve as benchmarks for computational predictions. These affinities are often expressed as the inhibition constant (Ki), with lower values indicating stronger binding.
The table below presents the binding affinities for a selection of known ligands at the human CB2 receptor, illustrating the range of potencies observed in drug discovery campaigns targeting this receptor.
Table 1: Binding affinities of various ligands for the human Cannabinoid Receptor 2 (CB2). Data sourced from multiple studies for illustrative purposes. nih.govbiorxiv.org pKi is the negative logarithm of the Ki value.
By leveraging ligand-protein interaction modeling, researchers can dissect the structural basis for a compound's activity. For a molecule like this compound, this involves understanding how its oxolane ring and methanesulfonate group contribute to binding within a target's active site. This knowledge is crucial for guiding the rational design of more potent and selective drug candidates.
Analytical Methodologies for Characterization and Quantification of Oxolan 3 Yl Methanesulfonate
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone for the molecular characterization of Oxolan-3-yl methanesulfonate (B1217627), providing unambiguous evidence of its structure and functional groups.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of Oxolan-3-yl methanesulfonate. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecule, confirming its molecular formula (C₅H₁₀O₄S). google.com
HRMS analysis, typically using electrospray ionization (ESI), can identify various adducts of the molecule. uni.lu The correlation between the experimentally measured mass and the calculated mass for the proposed structure serves as definitive evidence of the compound's identity.
Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound Data predicted using computational models.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 167.03726 | 130.8 |
| [M+Na]⁺ | 189.01920 | 138.8 |
| [M+K]⁺ | 204.99314 | 139.8 |
| [M-H]⁻ | 165.02270 | 135.3 |
| Source: PubChemLite. uni.lu |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the structural integrity and assessing the purity of this compound. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map the chemical environment of each atom within the molecule.
In a ¹H NMR spectrum of this compound, the protons of the methanesulfonyl (mesyl) group are expected to appear as a distinct singlet, typically around δ 3.0 ppm. vulcanchem.com The protons on the oxolane ring would present more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton at the C-3 position, bonded to the oxygen of the ester, would be shifted downfield compared to the other ring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on structure and data from related compounds.
| Protons | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |
| 3H | CH₃-SO₂ | ~3.0 | Singlet |
| 4H | -CH₂- (Oxolane ring) | ~2.0 - 4.0 | Multiplets |
| 1H | -CH-O- (Oxolane ring) | ~4.5 - 5.2 | Multiplet |
| Note: Actual chemical shifts can vary based on the solvent and experimental conditions. |
¹³C NMR provides complementary information, showing distinct signals for the methyl carbon of the sulfonate group and each of the four unique carbons in the oxolane ring. The number of signals and their chemical shifts confirm the carbon skeleton of the molecule.
High-Resolution Mass Spectrometry for Structural Elucidation
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a highly specific and sensitive technique for both identification and trace analysis. core.ac.uknih.gov The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then detects the separated components, providing mass spectra that act as a chemical fingerprint for identification. This method is particularly valuable for detecting and identifying volatile or semi-volatile impurities that may be present in the sample. nih.gov
High-Performance Liquid Chromatography (HPLC) is the primary workhorse for the quantitative analysis and purification of this compound. otago.ac.nzgoogle.com The technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. otago.ac.nz A common setup would involve a C18 stationary phase column with a mobile phase gradient of water and an organic solvent like acetonitrile. sielc.com
Detection can be achieved using several methods:
UV Detector: As the methanesulfonate group itself lacks a strong chromophore, detection by UV can be challenging unless derivatization is employed to attach a UV-active group. nih.gov
Evaporative Light Scattering Detector (ELSD): This universal detector is well-suited for non-volatile analytes like this compound that lack a UV chromophore. google.com
Mass Spectrometer (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for reliable quantification even at very low concentrations. google.com
Table 3: Typical Parameters for HPLC Analysis
| Parameter | Description | Example |
| Column | Stationary Phase | C18, 5 µm, 150 mm x 4.6 mm sielc.com |
| Mobile Phase | Solvents | Water and Acetonitrile (MeCN) sielc.com |
| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |
| Detector | Method of detection | ELSD, MS, or UV (post-derivatization) nih.govgoogle.com |
Gas Chromatography (GC) with Selective Detectors
Impurity Profiling and Trace Analysis
Impurity profiling is a critical analytical activity in the development of any chemical entity intended for use in regulated industries. longdom.org For this compound, this involves the identification and quantification of all potential impurities, such as unreacted starting materials, by-products from synthesis, and degradation products.
Methanesulfonate esters are recognized as a class of potential genotoxic impurities (PGIs) due to their alkylating nature. nih.govshachemlin.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over such impurities, often requiring their characterization at levels as low as 0.10% or less relative to the main component. longdom.org
Sensitive and specific analytical methods are required for this purpose.
LC-MS and GC-MS: These hyphenated techniques are the methods of choice for trace analysis. nih.gov They provide the necessary sensitivity to detect impurities at parts-per-million (ppm) levels and the specificity to identify them unequivocally.
Derivatization: To enhance detection sensitivity for trace levels of methanesulfonates in HPLC-UV or GC analysis, a derivatization step can be employed. This involves reacting the impurity with a reagent to form a derivative with strong UV absorbance or better chromatographic properties. nih.gov
The comprehensive application of these analytical methodologies ensures a thorough understanding of the chemical properties of this compound and guarantees its quality and purity. googleapis.com
Quality Control and Reference Standard Development
The quality of this compound is assured through a comprehensive quality control (QC) program, which is heavily reliant on the development and use of well-characterized reference standards. A reference standard is a highly purified compound that is used as a benchmark for analytical measurements.
The Role of Reference Standards
A reference standard for this compound serves several critical functions in quality control:
Identification: Confirming the identity of the compound in test samples by comparing their analytical profiles (e.g., spectroscopic and chromatographic data) with that of the reference standard.
Purity Assessment: Quantifying the purity of production batches by comparing the main component peak against the reference standard and identifying any impurities.
Assay Method Validation: Used to validate the accuracy, precision, and linearity of analytical methods developed for quantifying this compound.
Development of a Reference Standard
The development of a reference standard for this compound involves a multi-step process to ensure its suitability for its intended use.
Synthesis and Purification: The compound is synthesized and subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve a very high degree of purity. The goal is to minimize the presence of any process-related impurities, starting materials, or by-products.
Comprehensive Characterization: The purified material undergoes extensive characterization to confirm its chemical structure and identity. This typically involves a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the correct arrangement of atoms.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
Purity Determination: The absolute purity of the reference standard is meticulously determined. This is often achieved by a mass balance approach, where the sum of all impurities (organic, inorganic, water, residual solvents) is subtracted from 100%. High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or with a UV detector if the impurities have a chromophore, is a common technique for quantifying organic impurities. Gas Chromatography (GC) may be used to determine residual solvents.
Quality Control Testing of Batches
Once a reference standard is established, it is used in the routine quality control of manufactured batches of this compound. A typical Certificate of Analysis (CoA) for a batch would include tests for appearance, identity, purity (by a chromatographic method like HPLC), and the content of specific impurities.
Interactive Data Table: Illustrative Purity Analysis of this compound Reference Standard
The following table illustrates a hypothetical purity assessment for a reference standard of this compound.
| Analytical Test | Method | Result |
| Purity by HPLC | HPLC-UV/CAD | 99.8% |
| Water Content | Karl Fischer | 0.1% |
| Residual Solvents | GC-HS | <0.05% |
| Sulphated Ash | Gravimetry | <0.02% |
| Assigned Purity (Mass Balance) | Calculation | 99.6% |
Stability Testing of the Reference Standard
To ensure the continued suitability of the reference standard over time, a stability testing program is implemented. This involves storing the reference standard under controlled conditions, as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
The stability study would typically include:
Long-term storage: At the recommended storage temperature (e.g., 2-8 °C) for the proposed shelf-life.
Accelerated storage: At elevated temperature and humidity (e.g., 25 °C/60% RH or 40 °C/75% RH) to predict the long-term stability.
Samples are pulled at predefined time points and re-tested for purity and degradation products. The data from these studies are used to establish a re-test date or expiry date for the reference standard.
Interactive Data Table: Illustrative Stability Study Data for this compound Reference Standard
This table provides an example of data that might be generated during a stability study.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| 5 °C ± 3 °C | Initial | 99.8 | White crystalline solid |
| 6 Months | 99.8 | No change | |
| 12 Months | 99.7 | No change | |
| 25 °C / 60% RH | 3 Months | 99.7 | No change |
| 6 Months | 99.6 | No change | |
| 40 °C / 75% RH | 1 Month | 99.6 | No change |
| 3 Months | 99.5 | No change |
The development and diligent use of a well-characterized reference standard are indispensable for the quality control of this compound, ensuring that it meets the high standards required for its application in the pharmaceutical industry. The analytical methodologies employed for its characterization and quantification are validated to be accurate, precise, and specific, providing confidence in the quality of the material. otago.ac.nzeuropa.eu
Broader Impact and Future Research Directions
Emerging Applications in Materials Science
The foundational oxolane structure, also known as tetrahydrofuran (B95107) (THF), is a well-established precursor in polymer science, primarily for the production of polytetramethylene ether glycol (PTMEG). atamanchemicals.comeschemy.com PTMEG is a critical component in the manufacture of high-performance polyurethanes, polyesters, and polyamides, valued for their elasticity, and resistance to abrasion and microbial growth.
Building on this precedent, researchers are now exploring the potential of functionalized oxolane derivatives, such as oxolan-3-yl methanesulfonate (B1217627), as specialized monomers and building blocks for novel polymers. evitachem.com The introduction of the reactive methanesulfonate group offers a site for further chemical modification, allowing for the synthesis of polymers with tailored properties. These properties could include enhanced thermal stability, specific solubility characteristics, or the ability to act as a scaffold for catalysts or other functional moieties. The investigation into oxolane-containing polymers is an active area of research with the potential to yield new materials for a variety of applications, from advanced coatings to biomedical devices. evitachem.comresearchgate.net Another related compound, oxolane-2-carbonyl chloride, is also utilized in the production of polyesters and other polymeric materials. smolecule.com
Table 1: Applications of Oxolane and its Derivatives in Materials Science
| Compound/Derivative | Application Area | Potential Properties/Uses |
|---|---|---|
| Tetrahydrofuran (Oxolane) | Polymer Precursor | Production of PTMEG for polyurethanes and polyesters. atamanchemicals.comeschemy.com |
| Oxolan-3-yl Methanesulfonate | Polymer Building Block | Synthesis of functional polymers with tailored properties. evitachem.com |
Green Chemistry Approaches to Synthesis
Traditional methods for the synthesis of sulfonate esters, including this compound, often rely on reagents and conditions that are not environmentally benign. The use of methanesulfonyl chloride, for instance, typically requires pyridine (B92270) as a base to neutralize the HCl byproduct, and the reactions are often conducted at low temperatures with extended reaction times. masterorganicchemistry.com Recognizing these drawbacks, the development of greener synthetic routes is a key area of future research.
Several promising green chemistry strategies are being explored:
Ionic Liquids: The use of ionic liquids as both the solvent and a recyclable reagent presents a significant advancement. organic-chemistry.org This approach can eliminate the need for volatile organic solvents and simplify product purification.
Electrochemical Synthesis: Electrochemical methods offer a way to generate sulfonate esters without the need for transition-metal catalysts or chemical oxidants. rsc.orgrsc.org These reactions can be performed under mild conditions and reduce the generation of chemical waste.
Catalytic Methods: The development of novel catalysts, such as silica-supported catalysts, can improve reaction efficiency and allow for easier separation and reuse of the catalyst. ajgreenchem.com
Alternative Reagents: Research into more sustainable sulfonating agents, such as sulfur trioxide (SO3) complexes, aims to improve atom economy and reduce the formation of hazardous byproducts. researchgate.netrscspecialitychemicals.org.uk
Flow Chemistry: Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), can improve reaction control, reduce reaction times, and handle solid-forming reactions more efficiently than batch processes. researchgate.netthieme-connect.comrsc.org
Table 2: Comparison of Synthesis Methods for Sulfonate Esters
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional (e.g., MsCl/Pyridine) | Well-established | Use of hazardous reagents, low temperatures, long reaction times. masterorganicchemistry.com |
| Ionic Liquids | Recyclable, no volatile organic solvents | Stoichiometric amounts of ionic liquid may be required. organic-chemistry.org |
| Electrochemical Synthesis | No transition-metal catalysts, mild conditions | May require specialized equipment. rsc.orgrsc.org |
| Silica-Supported Catalysts | Reusable catalyst, improved efficiency | Catalyst preparation may be required. ajgreenchem.com |
Development of Novel Derivatization Reagents
The methanesulfonyl group is an excellent leaving group, making this compound a valuable reagent for introducing the oxolane moiety into other molecules. masterorganicchemistry.com Building on this reactivity, there is potential to develop novel derivatization reagents based on the oxolane sulfonate structure.
One area of development is in the field of analytical chemistry. For example, sulfonyl hydrazides can be used to derivatize carbonyl-containing compounds, such as ketosteroids, to enhance their detection by mass spectrometry. google.com A subsequent reaction with a sulfonyl halide can further modify the molecule to improve ionization efficiency. google.com This suggests that a derivatization reagent incorporating the oxolane ring could be designed to tag specific classes of molecules for sensitive analysis.
Furthermore, the development of new sulfonylating agents beyond the common methanesulfonyl chloride and p-toluenesulfonyl chloride is an active area of research. rsc.org These new reagents could offer different reactivity profiles, improved selectivity for certain functional groups, or introduce unique functionalities for subsequent chemical transformations.
Interdisciplinary Research with Biological Systems
The oxolane ring is a structural motif found in numerous natural products and biologically active synthetic molecules. google.comderpharmachemica.com This has spurred significant interdisciplinary research at the interface of chemistry and biology. This compound serves as a key intermediate in the synthesis of complex molecules with therapeutic potential.
Future research will likely focus on:
Synthesis of Compound Libraries: Using this compound as a versatile building block to create libraries of novel oxolane-containing compounds for high-throughput screening against various biological targets.
Chemical Biology Probes: Designing and synthesizing oxolane-based molecules that can be used as probes to study biological processes. The oxolane ring can provide a stable and biocompatible scaffold for attaching reporter groups or reactive functionalities.
Enzyme-Catalyzed Reactions: Exploring the use of enzymes, such as sulfotransferases, to catalyze the synthesis of oxolane sulfonates or their derivatives. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org This biocatalytic approach could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods.
Challenges and Opportunities in this compound Research
Despite its utility, research and application of this compound are not without challenges. A primary obstacle is the hazardous nature of the reagents often used in its synthesis, such as methanesulfonyl chloride, which is corrosive and toxic. masterorganicchemistry.comucc.ie Furthermore, scaling up these reactions from the laboratory to an industrial setting presents significant safety and engineering challenges, including temperature control and handling of potentially exothermic reactions. illinois.eduacs.orgslideshare.netreddit.com
However, these challenges also present significant opportunities for innovation:
Safer Reagents and Processes: The development of the green chemistry approaches discussed in section 8.2 directly addresses the safety and environmental concerns of current methods.
Process Optimization and Scale-Up: Investing in research on reaction kinetics and process engineering can lead to safer and more efficient large-scale production of this compound and its derivatives. slideshare.net
New Chemical Space for Drug Discovery: The stability and desirable physicochemical properties of the oxolane ring make it an attractive scaffold for medicinal chemistry. acs.orgchemrxiv.org There is a vast, underexplored chemical space of oxolane-containing molecules with potential therapeutic applications.
Advanced Materials: The opportunities in materials science, particularly in the development of functional polymers, are just beginning to be realized and represent a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Oxolan-3-yl methanesulfonate derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, (3R)-Oxolan-3-yl 4-methylbenzenesulfonate is synthesized using (3R)-oxolan-3-ol and an appropriate sulfonating reagent under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction parameters such as temperature (e.g., 0–25°C), stoichiometry, and catalyst use (e.g., triethylamine) critically affect stereoselectivity and yield. LC/MS (e.g., SMD-FA05-3 method) is recommended for purity and structural validation .
Q. How should researchers handle this compound to mitigate mutagenic and carcinogenic risks during laboratory experiments?
- Methodological Answer : Methanesulfonate esters (e.g., ethyl methanesulfonate) are classified as mutagens and carcinogens. Researchers must use double gloves (nitrile or neoprene), chemical safety goggles, and lab coats. Contaminated gloves should be removed using the "no-touch" technique and disposed of as hazardous waste. Work should occur in fume hoods with negative pressure, and spills must be neutralized with 10% sodium bicarbonate. Regular air monitoring and biological exposure assessments (e.g., urinary metabolite tracking) are advised .
Q. What analytical techniques are most reliable for characterizing this compound and its impurities?
- Methodological Answer : Use a combination of GC-MS and LC-QTOF for structural elucidation and impurity profiling. For ionic byproducts (e.g., methanesulfonate salts), ion chromatography (IC) paired with conductivity detection is effective. Mass accuracy (<5 ppm error) and retention time matching against reference standards (e.g., CAS 118527-01-8 derivatives) are critical for validation. For stereochemical analysis, chiral HPLC or polarimetry is recommended .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Regioselectivity depends on solvent polarity, leaving-group ability (e.g., mesylate vs. tosylate), and steric hindrance. Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms, favoring primary carbon attack. Computational modeling (DFT or MD simulations) can predict transition states and guide solvent selection. Kinetic studies (e.g., variable-temperature NMR) help quantify activation barriers. For example, neopentyl methanesulfonate shows higher steric resistance to substitution compared to ethyl analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from varying assay conditions (e.g., cell line variability, solvent effects). Standardize assays using ISO-certified cell lines (e.g., HEK293 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%). Meta-analyses of dose-response curves (EC50/IC50) across studies can identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How does the hygroscopicity of ionic liquid derivatives (e.g., [EMIM][MeSO3]) affect their application in electrochemical studies?
- Methodological Answer : Hygroscopicity alters conductivity and stability. Use Karl Fischer titration to quantify water content in [EMIM][MeSO3]. For electrochemical applications (e.g., capacitors), pre-dry the ionic liquid under vacuum (≤1 mmHg, 60°C) and store in argon-filled gloveboxes. Pair with desiccants (e.g., molecular sieves) during experiments. Monitor humidity via in-situ Raman spectroscopy to correlate water uptake with performance decay .
Q. What computational models predict the environmental fate of this compound degradation products?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and toxicity of metabolites like methanesulfonic acid. Molecular dynamics (MD) simulations can model hydrolysis pathways in aquatic environments. Validate predictions with experimental data from accelerated degradation studies (e.g., pH 7.4 buffers at 40°C) and LC-HRMS tracking .
Safety and Compliance
Q. What first-aid protocols are critical for accidental exposure to this compound during synthesis?
- Methodological Answer : Immediate decontamination is essential. For skin contact, rinse with copious water (≥15 minutes) and apply 1% hydrocortisone cream. For eye exposure, use emergency eyewash stations and irrigate for 20 minutes. In case of inhalation, administer oxygen and monitor for pulmonary edema. Do NOT induce vomiting if ingested; instead, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
